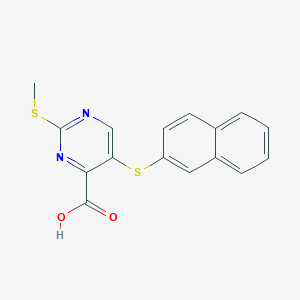

4-Pyrimidinecarboxylic acid, 2-(methylthio)-5-(2-naphthalenylthio)-

Description

The compound “4-Pyrimidinecarboxylic Acid, 2-(Methylthio)-5-(2-Naphthalenylthio)-” is a pyrimidine derivative characterized by sulfur-containing substituents at positions 2 (methylthio group) and 5 (2-naphthalenylthio group), along with a carboxylic acid moiety at position 2. Pyrimidine derivatives are pivotal in medicinal chemistry due to their structural mimicry of nucleic acid bases and their roles in enzyme inhibition (e.g., kinase or dihydrofolate reductase targets) .

Properties

CAS No. |

61727-10-4 |

|---|---|

Molecular Formula |

C16H12N2O2S2 |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

2-methylsulfanyl-5-naphthalen-2-ylsulfanylpyrimidine-4-carboxylic acid |

InChI |

InChI=1S/C16H12N2O2S2/c1-21-16-17-9-13(14(18-16)15(19)20)22-12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,1H3,(H,19,20) |

InChI Key |

SCIJJSNBIIDYJF-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NC=C(C(=N1)C(=O)O)SC2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-5-(naphthalen-2-ylthio)pyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One possible route could be:

Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 2-chloropyrimidine, which undergoes nucleophilic substitution with a methylthiol group.

Introduction of the Naphthalen-2-ylthio Group: The intermediate product is then reacted with naphthalen-2-thiol under appropriate conditions to introduce the naphthalen-2-ylthio group.

Carboxylation: Finally, the carboxylic acid group is introduced through carboxylation reactions, such as the reaction with carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, solvent selection, and reaction condition optimization.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-5-(naphthalen-2-ylthio)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(Methylthio)-5-(naphthalen-2-ylthio)pyrimidine-4-carboxylic acid may have several scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in studying enzyme interactions and biological pathways.

Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

Industry: Use in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(Methylthio)-5-(naphthalen-2-ylthio)pyrimidine-4-carboxylic acid would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Naphthalenylthio vs. Methylthio vs. Ethylthio: Ethylthio substituents (e.g., ) introduce greater steric hindrance but may reduce metabolic stability compared to methylthio groups. Carboxylic Acid vs. Ester: Ester derivatives (e.g., ) exhibit improved bioavailability due to increased membrane permeability, whereas the carboxylic acid form (target compound) may favor ionic interactions in binding pockets.

The trifluoromethyl group in withdraws electrons, increasing the acidity of the carboxylic acid (pKa ~2.5–3.0) compared to the target compound (estimated pKa ~4.5–5.0).

Biological Activity

4-Pyrimidinecarboxylic acid, 2-(methylthio)-5-(2-naphthalenylthio)- is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H12N2O2S2

- Molecular Weight : 292.37 g/mol

- Melting Point : 171-172 °C

The compound features a pyrimidine ring substituted with methylthio and naphthalenylthio groups, which are known to influence its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyrimidinecarboxylic acids exhibit significant antimicrobial properties. For instance, a study demonstrated that compounds with similar structures to 4-pyrimidinecarboxylic acid showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Several studies have reported the anticancer potential of pyrimidine derivatives. The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. A notable study highlighted its efficacy against breast cancer cells, where it inhibited cell proliferation and induced cell cycle arrest .

Enzyme Inhibition

The compound also acts as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been identified as a potent inhibitor of dihydropyrimidine dehydrogenase (DPD), an enzyme critical in the metabolism of pyrimidine analogs used in chemotherapy . This inhibition can enhance the efficacy of certain anticancer drugs by increasing their bioavailability.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of tests were conducted to evaluate the antimicrobial efficacy of 4-pyrimidinecarboxylic acid derivatives. The results indicated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL against various pathogens, supporting its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Anticancer Activity

A recent study explored the effects of this compound on human breast cancer cell lines (MCF-7). The results showed a significant reduction in cell viability at concentrations above 20 µM after 48 hours of treatment. The mechanism was attributed to increased reactive oxygen species (ROS) production and subsequent activation of apoptotic pathways .

Data Table: Biological Activities Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.